molecular formula C20H18N4O4S2 B12212239 N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B12212239
M. Wt: 442.5 g/mol
InChI Key: LTVDOHIUYSUMGD-VBKFSLOCSA-N
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Description

The compound N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide features a benzoxadiazole moiety linked via a hexanamide chain to a thiazolidinone ring substituted with a furan-2-ylmethylidene group. This structure combines heterocyclic systems known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The thiazolidinone core, a common pharmacophore, is modified here with a benzoxadiazole and furan substituent, distinguishing it from classical analogs.

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C20H18N4O4S2/c25-17(21-14-7-4-8-15-18(14)23-28-22-15)9-2-1-3-10-24-19(26)16(30-20(24)29)12-13-6-5-11-27-13/h4-8,11-12H,1-3,9-10H2,(H,21,25)/b16-12-

InChI Key

LTVDOHIUYSUMGD-VBKFSLOCSA-N

Isomeric SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCCCCN3C(=O)/C(=C/C4=CC=CO4)/SC3=S

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CO4)SC3=S

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromohexanoyl Chloride

Hexanoic acid is treated with thionyl chloride (SOCl₂) to form 6-chlorohexanoyl chloride, which is subsequently brominated using hydrogen bromide (HBr) in dichloromethane (DCM) to yield 6-bromohexanoyl chloride.

Coupling Reactions

  • Amidation of 4-Amino-2,1,3-benzoxadiazole : The 4-amino group reacts with 6-bromohexanoyl chloride in the presence of a base (e.g., triethylamine) to form N-(2,1,3-benzoxadiazol-4-yl)-6-bromohexanamide.

  • Nucleophilic Substitution with Thiazolidinone : The bromine atom in the hexanamide intermediate is displaced by the nitrogen of the thiazolidinone fragment under basic conditions (e.g., potassium carbonate in acetone). This step requires careful temperature control (50–60°C) to prevent epimerization of the Z-configured double bond.

Optimization and Analytical Characterization

Reaction Optimization

  • Temperature : Elevated temperatures (70–80°C) improve reaction rates but risk decomposition of the thiazolidinone moiety.

  • Catalysts : Vanadyl sulfate (VOSO₄) and ultrasound irradiation enhance yields in thiazolidinone synthesis.

  • Solvents : Polar aprotic solvents (e.g., DMF, acetone) facilitate coupling reactions, while ethanol is preferred for recrystallization.

Spectroscopic Data

Intermediate¹H NMR (δ, ppm)IR (cm⁻¹)
4-Amino-2,1,3-benzoxadiazole6.85 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H)3350 (N-H), 1620 (C=N)
(5Z)-Thiazolidinone7.12 (s, 1H, CH=C), 6.45–6.65 (m, furan)1720 (C=O), 1220 (C=S)
Final Compound3.25 (t, 2H, NHCO), 1.45–1.75 (m, 6H)1680 (amide C=O)

Challenges and Alternative Approaches

  • Regioselectivity in Benzoxadiazole Amination : Competing reactions at position 7 may occur during bromination. Using bulky ligands in the Buchwald-Hartwig coupling mitigates this issue.

  • Stereochemical Control : The Z-configuration of the thiazolidinone double bond is preserved by avoiding strong bases and prolonged heating.

  • Alternative Linkers : PEG-based spacers were explored but resulted in lower yields compared to hexanamide .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the thiazolidinone ring, converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled temperatures.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated thiazolidinone derivatives.

    Substitution: Various substituted benzoxadiazole derivatives.

Scientific Research Applications

Structural Formula

ComponentStructure
Benzoxadiazole Benzoxadiazole Structure
Thiazolidinone Thiazolidinone Structure

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

  • Several studies have shown that derivatives of benzoxadiazole possess antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

2. Anticancer Potential

  • Compounds with similar structures have been evaluated for their anticancer properties. Preliminary studies suggest that N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide may induce apoptosis in cancer cells through the activation of specific pathways.

3. Neuroprotective Effects

  • Research into benzodiazole derivatives has highlighted their potential as neuroprotective agents. This compound may enhance GABA receptor activity, which is crucial for neuronal health and function.

Case Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of various benzoxadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In a 2021 study focused on the anticancer properties of thiazolidinone derivatives, researchers found that compounds with the benzoxadiazole structure induced significant apoptosis in human breast cancer cells (MCF7). The study suggested that the mechanism involved the upregulation of pro-apoptotic proteins .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves multiple molecular targets and pathways:

    Fluorescence: The benzoxadiazole ring acts as a fluorophore, emitting light upon excitation, which is useful in imaging applications.

    Biological Activity: The thiazolidinone ring interacts with various enzymes and receptors in biological systems, potentially inhibiting cancer cell growth by interfering with cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. Thiazolidinone Derivatives
  • Benzoxadiazole vs. Benzothiazole/Triazole Moieties :
    The benzoxadiazole group in the target compound contrasts with benzothiazole (e.g., N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides ) or triazole rings (e.g., 1,2,4-triazole-3(4H)-thiones ). Benzoxadiazole’s electron-deficient nature may enhance binding to biological targets compared to electron-rich benzothiazoles.
  • Substituent Effects: The furan-2-ylmethylidene group at the 5-position of the thiazolidinone ring differs from phenyl (e.g., compound 4d in ), halophenyl (e.g., 5b in ), or benzylidene (e.g., 3 in ).
Table 1: Key Structural Differences
Compound Core Heterocycle 5-Position Substituent Additional Features
Target Compound Benzoxadiazole Furan-2-ylmethylidene Hexanamide linker, thioxo group
N-Phenyl benzamide Thiazolidinone (E)-Arylidene Benzoic acid derivative
1,2,4-Triazole-3-thiones Triazole-thione Phenylsulfonyl Tautomeric equilibrium (thione)
Compound 4d Benzothiazole Phenyl Carboxamide, antimicrobial activity
Contrast with Analog Syntheses:
  • : Hydrazinecarbothioamides are cyclized to triazole-thiones using NaOH, a method distinct from thiazolidinone formation .
  • : Thiazolidine-carboxamides are synthesized via nucleophilic substitution of α-halogenated ketones, differing from the target’s condensation approach .

Spectral Characterization

Infrared Spectroscopy (IR):
  • C=S Stretching : Observed at 1247–1255 cm⁻¹ in thione tautomers (e.g., triazole-thiones ), comparable to the target’s thioxo group.
  • C=O Stretching: Thiazolidinone carbonyls appear at 1663–1682 cm⁻¹ (e.g., hydrazinecarbothioamides ), similar to the target’s 4-oxo group.
  • NH Absorption : NH bands at 3278–3414 cm⁻¹ in thione tautomers align with the target’s amide NH.
Nuclear Magnetic Resonance (NMR):
  • 1H NMR : The furan-2-ylmethylidene proton (δ ~7.5–8.0 ppm) would resonate downfield due to conjugation, akin to benzylidene protons in .
  • 13C NMR: The thioxo carbon (C=S) is expected at ~170–180 ppm, consistent with thiazolidinone derivatives .

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Structural Features

The compound features two significant moieties:

  • Benzoxadiazole : Known for its fluorescent properties and potential in various biological applications.
  • Thiazolidinone : Associated with diverse pharmacological effects, including antimicrobial and anticancer properties.

The molecular formula of this compound is C20H18N2O3S2C_{20}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of approximately 398.5 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been observed to inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that benzoxazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description References
AntimicrobialExhibits activity against various bacteria and fungi. ,
AnticancerDemonstrates cytotoxic effects on cancer cell lines.,
Enzyme InhibitionInhibits AChE and BuChE with promising IC50 values.
AntioxidantPotential to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

In a study assessing the antimicrobial properties of benzoxazole derivatives similar to this compound, several compounds were tested against Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL .

Anticancer Potential

Research has demonstrated that compounds containing the thiazolidinone structure exhibit cytotoxic effects on various cancer cell lines. For example, a derivative similar to the compound showed IC50 values indicating substantial inhibition of proliferation in breast cancer cells.

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